molecular formula C5H9NO4 B566111 D-Glutamic Acid-13C5 CAS No. 1202063-54-4

D-Glutamic Acid-13C5

Cat. No.: B566111
CAS No.: 1202063-54-4
M. Wt: 152.092
InChI Key: WHUUTDBJXJRKMK-GKVKFTTQSA-N
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Description

D-Glutamic Acid-13C5: is a stable isotope-labeled compound of D-Glutamic Acid, where five carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies, tracer studies, and nuclear magnetic resonance (NMR) spectroscopy. The compound retains the same chemical properties as the non-labeled D-Glutamic Acid but allows for more precise tracking and analysis in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glutamic Acid-13C5 typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is through the fermentation of a carbon-13 enriched substrate using microorganisms that naturally produce glutamic acid. The process involves:

    Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 enriched glucose or other carbon sources.

    Isolation: The produced this compound is then isolated from the fermentation broth through a series of purification steps, including filtration, precipitation, and crystallization.

    Purification: Further purification is achieved using techniques such as ion-exchange chromatography to ensure high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and isotopic enrichment. Key factors include:

    Optimized Fermentation Conditions: Temperature, pH, and nutrient concentrations are carefully controlled.

    High-Yield Strains: Genetically engineered strains of microorganisms may be used to enhance production efficiency.

    Advanced Purification Techniques: Industrial-scale chromatography and crystallization methods are employed to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

D-Glutamic Acid-13C5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:

    Oxidation: this compound can be oxidized to form α-ketoglutaric acid.

    Reduction: It can be reduced to form glutamate derivatives.

    Substitution: The amino group can be substituted with other functional groups through reactions such

Properties

CAS No.

1202063-54-4

Molecular Formula

C5H9NO4

Molecular Weight

152.092

IUPAC Name

(2R)-2-aminopentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

WHUUTDBJXJRKMK-GKVKFTTQSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N

Synonyms

(-)-Glutamic Acid-13C5;  (2R)-2-Aminopentanedioic Acid-13C5;  (2R)-Glutamic Acid-13C5;  (R)-(-)-Glutamic Acid-13C5;  (R)-Glutamic Acid-13C5;  D-(-)-Glutamic Acid-13C5;  NSC 77686-13C5; 

Origin of Product

United States

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